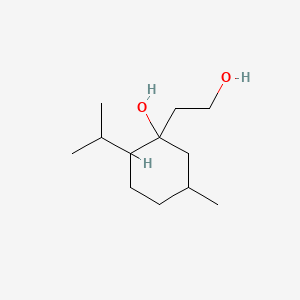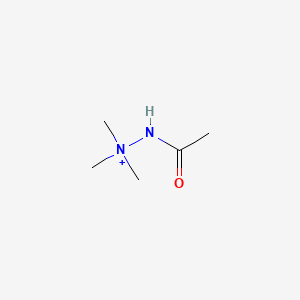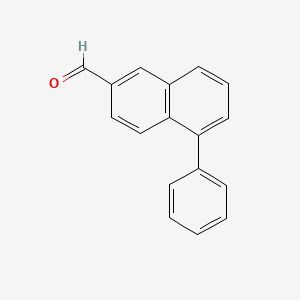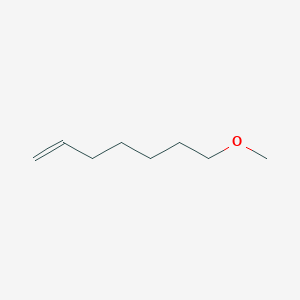
7-Methoxyhept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1-heptene is an organic compound with the molecular formula C8H16O. It is a derivative of heptene, featuring a methoxy group (-OCH3) attached to the seventh carbon atom of the heptene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-heptene can be achieved through several methods. One common approach involves the alkylation of 7-methoxyheptanol with a suitable leaving group, such as a halide, under basic conditions. Another method includes the methoxylation of 1-heptene using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, continuous-flow synthesis is often employed for the production of 7-methoxy-1-heptene. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process typically involves the reaction of 1-heptene with methanol in the presence of an acid catalyst, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-1-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 7-methoxyheptane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 7-Methoxyheptanal or 7-methoxyheptanoic acid.
Reduction: 7-Methoxyheptane.
Substitution: Various substituted heptenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Methoxy-1-heptene finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-methoxy-1-heptene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-Heptene: A simple alkene with a similar carbon chain but lacking the methoxy group.
7-Methoxy-1-tetralone: A related compound with a similar methoxy group but a different overall structure.
Uniqueness
7-Methoxy-1-heptene is unique due to the presence of the methoxy group at the seventh carbon, which imparts distinct chemical properties and reactivity compared to other heptene derivatives. This structural feature makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
7-methoxyhept-1-ene |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8-9-2/h3H,1,4-8H2,2H3 |
Clave InChI |
OPEFRUNAPVEPBL-UHFFFAOYSA-N |
SMILES canónico |
COCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


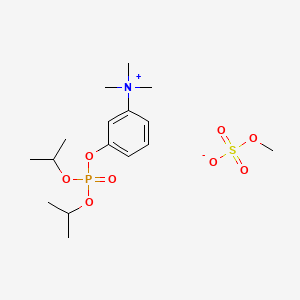
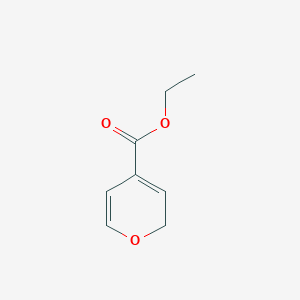
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
